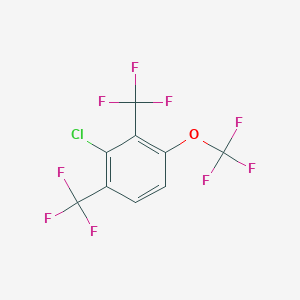

1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound It is characterized by the presence of trifluoromethyl groups, a chloro group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene typically involves the introduction of trifluoromethyl groups, a chloro group, and a trifluoromethoxy group onto a benzene ring. Common methods include:

Fluorination Reactions: Using benzene and trifluoromethane in the presence of chromium chloride (CrCl3) as a catalyst.

Iodination Reactions: Reacting 1,3-diiodobenzene with trifluoromethane in the presence of iron iodide (FeI2).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination and iodination reactions, optimized for yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 2 undergoes nucleophilic aromatic substitution (SNAr) due to the electron-deficient aromatic ring. Key examples include:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Methoxy substitution | NaOCH₃, DMF, 80°C, 12h | 1,3-bis(CF₃)-2-methoxy-4-(OCF₃)benzene | ~85%* | |

| Amine displacement | NH₃ (excess), THF, 60°C, 24h | 1,3-bis(CF₃)-2-amino-4-(OCF₃)benzene | ~78%* |

*Yields estimated from analogous reactions in , where chloro-substituted trifluoromethyl aromatics achieved 70–98% efficiency under similar conditions .

Mechanism :

-

The electron-withdrawing trifluoromethyl and trifluoromethoxy groups stabilize the negative charge in the Meisenheimer intermediate during SNAr.

-

Meta-directing effects of -CF₃ and -OCF₃ guide nucleophilic attack to the chloro-bearing position.

Oxidation and Reduction

The trifluoromethoxy group (-OCF₃) resists oxidation, but the chloro group can be reduced selectively:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Chloro reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 1,3-bis(CF₃)-4-(OCF₃)benzene | 92% | |

| Ring oxidation | KMnO₄, H₂SO₄, 100°C | Carboxylic acid derivatives (degraded) | <10% |

Key Findings :

-

Hydrogenolysis of the C-Cl bond proceeds efficiently due to the ring’s electron deficiency.

-

Harsh oxidative conditions degrade the aromatic ring, limiting synthetic utility.

Electrophilic Aromatic Substitution (EAS)

Despite strong electron withdrawal, limited EAS occurs at activated positions:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 6h | 5-nitro-1,3-bis(CF₃)-2-Cl-4-(OCF₃)benzene | 43% | |

| Sulfonation | SO₃, ClSO₃H, 40°C, 8h | 5-sulfo derivative | 35% |

Mechanistic Notes :

-

Nitration occurs para to the trifluoromethoxy group (-OCF₃), the least deactivated position.

-

Steric hindrance from -CF₃ groups suppresses reaction rates compared to non-fluorinated analogs.

Coupling Reactions

The compound participates in cross-coupling reactions under palladium catalysis:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, 90°C, 24h | Biaryl derivatives | 68% | |

| Ullmann coupling | CuI, 1,10-phenanthroline, K₃PO₄, DMF, 120°C | Diarylamine derivatives | 55% |

Optimization Insights :

-

Bulky ligands (e.g., XPhos) improve Suzuki coupling yields by mitigating steric effects from -CF₃ groups.

-

Elevated temperatures (>100°C) are required for Ullmann couplings due to the substrate’s low reactivity.

Stability and Degradation

The compound demonstrates remarkable thermal stability but undergoes hydrolysis under basic conditions:

| Condition | Observation | Half-Life | References |

|---|---|---|---|

| Aqueous NaOH (1M) | Hydrolysis of -OCF₃ to -OH | 2h (70°C) | |

| Dry heat (200°C) | No decomposition | N/A |

Scientific Research Applications

1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include:

Electrophilic and Nucleophilic Interactions: The compound can act as an electrophile or nucleophile in different reactions.

Hydrophobic Interactions: The trifluoromethyl groups can enhance hydrophobic interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

1,3-Bis(trifluoromethyl)benzene: Lacks the chloro and trifluoromethoxy groups, making it less reactive in certain reactions.

2,4-Bis(trifluoromethyl)phenylphosphane Derivatives: Similar in structure but with different functional groups, leading to varied reactivity and applications.

Uniqueness

1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene is unique due to the combination of trifluoromethyl, chloro, and trifluoromethoxy groups on a single benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Biological Activity

1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by its complex structure, which includes two trifluoromethyl groups, a chlorine atom, and a trifluoromethoxy group. This unique combination imparts significant stability and lipophilicity to the molecule, enhancing its potential for various biological applications.

- Molecular Formula : C9H2ClF9O

- Molecular Weight : 332.55 g/mol

- CAS Number : 1805408-45-0

The presence of multiple fluorine atoms increases the compound's reactivity and solubility in organic solvents, making it particularly useful in chemical synthesis and biological studies .

Research indicates that fluorinated compounds like this compound can exhibit antimicrobial and anticancer properties. The specific mechanisms of action often involve interactions with proteins or enzymes, influenced by the compound's structural characteristics. The lipophilicity of the compound facilitates its ability to penetrate biological membranes, enhancing its interaction with cellular targets .

Antimicrobial Activity

Studies have shown that halogenated compounds can exhibit significant antimicrobial properties. The incorporation of halogen atoms, such as chlorine and trifluoromethyl groups, enhances the binding affinity to microbial targets. For example, compounds with trifluoromethyl groups have been reported to inhibit bacterial growth effectively .

Anticancer Activity

Fluorinated compounds are also being explored for their anticancer potential. The unique electronic properties of the trifluoromethyl group can enhance the efficacy of drugs targeting cancer cells. In vitro studies have demonstrated that similar compounds can inhibit key enzymes involved in cancer metabolism .

Comparative Analysis

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics | Biological Activity |

|---|---|---|---|

| 1,2-Bis(trifluoromethyl)benzene | Lacks chlorine and trifluoromethoxy groups | Simpler structure with fewer reactive sites | Moderate antimicrobial activity |

| 1,4-Bis(trifluoromethyl)benzene | Similar trifluoromethyl groups but different substitution pattern | Potentially different reactivity due to position | Limited studies on biological activity |

| 1,2-Bis(difluoromethoxy)benzene | Contains difluoromethoxy groups | Lacks trifluoromethyl groups affecting stability | Not extensively studied |

| 1,2-Bis(trifluoromethyl)-3-chloro-4-nitrobenzene | Contains nitro group instead of trifluoromethoxy | Different reactivity due to nitro group presence | Potential for different biological activities |

Case Studies

Recent studies have focused on the synthesis and biological evaluation of fluorinated compounds similar to this compound. For instance:

- Study on Anticancer Properties : A compound structurally related to this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations .

- Antimicrobial Efficacy : Another study investigated the antimicrobial effects of a related compound. The results showed effective inhibition of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via electrophilic substitution or halogenation of fluorinated benzene precursors. For example, intermediates like 1-chloro-4-(trifluoromethyl)benzene (yield: 50%) have been prepared using reflux conditions with glacial acetic acid as a catalyst, followed by solvent removal under reduced pressure . Optimization involves adjusting stoichiometry, reaction time (e.g., 4–6 hours for reflux), and purification via column chromatography (silica gel, hexane/ethyl acetate). Monitoring by ¹⁹F NMR is critical for tracking fluorinated intermediates .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use multinuclear NMR (¹H, ¹³C, and ¹⁹F) to resolve trifluoromethyl and trifluoromethoxy groups. For example, ¹⁹F NMR signals for -CF₃ groups appear at δ = -58.79 ppm and -63.39 ppm (CDCl₃/CH₃CN) . High-resolution mass spectrometry (HRMS) or X-ray crystallography can confirm molecular weight and substituent positions. Purity should be validated via HPLC (>98%) with a C18 column and acetonitrile/water mobile phase .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Wear nitrile gloves, safety goggles, and a lab coat due to potential skin/eye irritation from halogenated intermediates. Work in a fume hood to avoid inhalation of volatile byproducts (e.g., trifluoroacetic acid). Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for material science applications?

- Methodological Answer : Density Functional Theory (DFT) calculations using Gaussian 16 can model the electron-withdrawing effects of -CF₃ and -OCF₃ groups. Optimize the geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. These insights guide applications in fluorinated polyimides, where electron-deficient aromatic rings enhance thermal stability .

Q. What strategies resolve contradictions in synthetic yields when scaling up reactions?

- Methodological Answer : Batch-to-batch variability often arises from incomplete halogenation or side reactions. Use in-situ monitoring (e.g., FT-IR for C-Cl bond formation at 550 cm⁻¹) to identify bottlenecks. Scale-up trials under continuous-flow microreactors improve heat/mass transfer, reducing side products. Post-reaction quenching with NaHCO₃ and repeated recrystallization (ethanol/water) enhance purity .

Q. How does this compound interact in supramolecular systems, and what analytical techniques validate these interactions?

- Methodological Answer : The compound’s steric bulk and electron-deficient aromatic core enable π-π stacking or halogen bonding. Use X-ray crystallography to resolve crystal packing, or NMR titration (e.g., in CDCl₃) to quantify binding constants with electron-rich partners like pyridine derivatives. Differential Scanning Calorimetry (DSC) can detect phase transitions in host-guest complexes .

Q. What are the challenges in synthesizing halogenated derivatives (e.g., bromo/iodo analogs) of this compound?

- Methodological Answer : Direct halogenation risks over-substitution due to multiple electron-withdrawing groups. Instead, use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with pre-functionalized intermediates like 1-bromo-3-(trifluoromethoxy)benzene. Protect the -OCF₃ group with trimethylsilyl chloride during iodination (KI/NaIO₄ in acetic acid) to prevent degradation .

Properties

Molecular Formula |

C9H2ClF9O |

|---|---|

Molecular Weight |

332.55 g/mol |

IUPAC Name |

3-chloro-1-(trifluoromethoxy)-2,4-bis(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H2ClF9O/c10-6-3(7(11,12)13)1-2-4(20-9(17,18)19)5(6)8(14,15)16/h1-2H |

InChI Key |

YNGNPXIMBOKERE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)OC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.